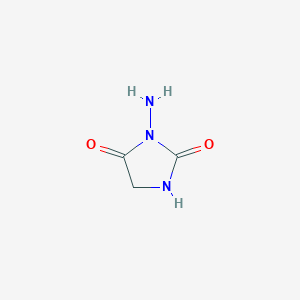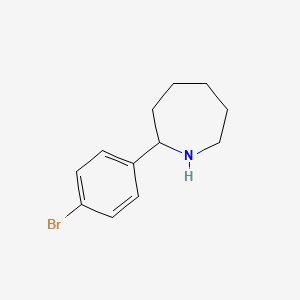
4-(Allyloxy)-3-éthoxybenzaldéhyde
Vue d'ensemble
Description
The compound 4-(Allyloxy)-3-ethoxybenzaldehyde is a chemical derivative of benzaldehyde, which is structurally related to other compounds studied in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and potential reactivity. For instance, the study of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, provides a basis for understanding the spectroscopic and quantum chemical properties that could be relevant to 4-(Allyloxy)-3-ethoxybenzaldehyde as well .
Synthesis Analysis
The synthesis of related compounds, such as 4-alkyl-3,5-dimethoxybenzaldehydes, involves regioselective reductive alkylation, which could potentially be adapted for the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack (V-H) reactions with high yield suggests a possible synthetic route for the target compound by modifying the starting materials and reaction conditions .
Molecular Structure Analysis
Spectroscopic and quantum chemical investigations, such as those performed on 4-hexyloxy-3-methoxybenzaldehyde, could be applied to 4-(Allyloxy)-3-ethoxybenzaldehyde to determine its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties like HOMO-LUMO analysis and molecular electrostatic potential (MEP) . These analyses are crucial for understanding the molecular structure and predicting the reactivity of the compound.
Chemical Reactions Analysis
The electrochemical behavior of related compounds, such as 3,4-dihydroxybenzaldehyde, provides insights into the types of reactions that 4-(Allyloxy)-3-ethoxybenzaldehyde might undergo, such as methoxylation or dimerization under specific conditions . Furthermore, the synthesis of benzofurans from 2-allyloxy-3-methoxybenzaldehyde indicates that allyloxy-substituted benzaldehydes can participate in cyclization reactions, which could be relevant for the target compound .
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 4-(Allyloxy)-3-ethoxybenzaldehyde are not directly reported in the provided papers, the studies on similar compounds can be used to infer certain properties. For example, the high yield synthesis of 4-benzyloxy-2-methoxybenzaldehyde suggests that the target compound might also be synthesized with good efficiency under optimized conditions . The spectroscopic data from related compounds can help predict the UV-vis, IR, and NMR spectra of 4-(Allyloxy)-3-ethoxybenzaldehyde .
Applications De Recherche Scientifique
Modification des polymères pour l'isolation électrique
4-(Allyloxy)-3-éthoxybenzaldéhyde: peut être utilisé pour modifier les polymères afin d'améliorer leurs propriétés d'isolation électrique. Par exemple, il peut être greffé sur le polypropylène (PP) pour améliorer ses caractéristiques électriques, le rendant ainsi adapté à l'isolation des câbles à courant continu haute tension (HVDC) . Cette modification contribue à réduire l'accumulation de charge d'espace sous contrainte électrique, ce qui est crucial pour prolonger la durée de vie des câbles HVDC.
Synthèse organique
Ce composé sert de précurseur en synthèse organique, en particulier dans la création de composés aromatiques. Sa structure permet diverses réactions de substitution, où les groupes fonctionnels peuvent être remplacés pour synthétiser de nouvelles molécules avec les propriétés souhaitées. Cette polyvalence le rend précieux pour le développement de molécules organiques complexes en pharmacie et en science des matériaux.
Stratégie de groupe protecteur
En chimie synthétique, This compound peut agir comme un groupe protecteur pour les fonctionnalités sensibles au cours d'une séquence de réaction. Le groupe allyloxy peut être ajouté temporairement pour protéger les groupes hydroxyle, puis éliminé après que les réactions nécessaires aient eu lieu.
Développement de catalyseurs
La structure du composé, comportant un groupe allyloxy, peut être utilisée dans le développement de catalyseurs pour diverses réactions chimiques. Ces catalyseurs peuvent améliorer les vitesses de réaction, la sélectivité et les rendements dans des processus tels que la polymérisation et l'estérification .
Technologie environnementale
La capacité du composé à modifier les polymères peut être exploitée dans la technologie environnementale. Par exemple, il peut être utilisé pour créer des matériaux isolants écologiques qui sont plus facilement recyclables que les matériaux traditionnels, réduisant ainsi la pollution environnementale et les déchets de matériaux .
Amélioration des propriétés électriques
Le composé peut être utilisé pour améliorer les propriétés électriques des matériaux, telles que l'augmentation de la résistivité volumique et de la résistance à la rupture. Ceci est particulièrement important dans le développement de matériaux pour les dispositifs et composants électroniques .
Safety and Hazards
Propriétés
IUPAC Name |
3-ethoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYGKIUUKNSJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393315 | |
| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225939-36-6 | |
| Record name | 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225939-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)





